3-Cyano-4-pyridone
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Overview
Description
3-Cyano-4-pyridone is a heterocyclic compound that belongs to the pyridone family It is characterized by a pyridone ring with a cyano group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-4-pyridone can be synthesized through several methods. One common approach involves the reaction of malononitrile with acetylacetone in the presence of a base such as sodium hydroxide. This reaction proceeds through a condensation mechanism, forming the pyridone ring with the cyano group at the third position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted multicomponent reactions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridone derivatives.
Scientific Research Applications
3-Cyano-4-pyridone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Cyano-4-pyridone exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
2-Pyridone: Another pyridone derivative with similar structural features but different functional groups.
4-Hydroxy-2-pyridone: A hydroxylated derivative with distinct chemical properties.
3-Cyano-2-pyridone: A closely related compound with the cyano group at a different position.
Uniqueness: 3-Cyano-4-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4N2O |
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Molecular Weight |
120.11 g/mol |
IUPAC Name |
4-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4-5H |
InChI Key |
ZLZGMHNUHNQCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(C1=O)C#N |
Origin of Product |
United States |
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